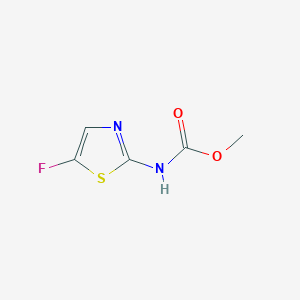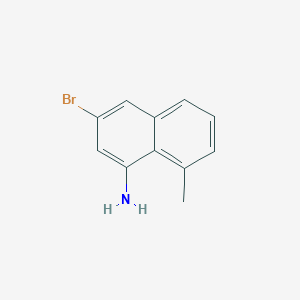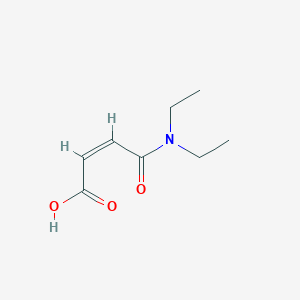![molecular formula C12H7N3 B12845640 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B12845640.png)
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile can be achieved through several methods. One common approach involves the annulation of the pyridine ring in the final step of the synthesis. This method often employs the Pictet–Spengler reaction, which is accompanied by cyclization and oxidation . Another method involves the intramolecular Diels–Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced forms of the compound .
Applications De Recherche Scientifique
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the inhibition of certain enzymes.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase in the human central nervous system, which is a key enzyme involved in neurotransmission . Additionally, the compound can interact with various receptors and enzymes, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Marinoquinolines: These compounds share a similar tricyclic structure and exhibit antibacterial and antifungal properties.
Pyonitrins: These compounds are also part of the pyrroloquinoline family and are known for their biological activities.
Uniqueness
3H-Pyrrolo[2,3-c]quinoline-1-carbonitrile is unique due to its specific carbonitrile functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H7N3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
3H-pyrrolo[2,3-c]quinoline-1-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-5-8-6-14-11-7-15-10-4-2-1-3-9(10)12(8)11/h1-4,6-7,14H |
Clé InChI |
GVWPNKDAEJWCSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=N2)NC=C3C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)







